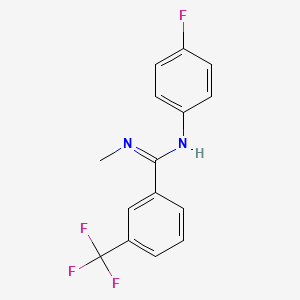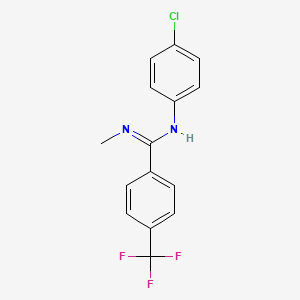![molecular formula C19H17ClN2O2S B3122584 Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate CAS No. 303149-44-2](/img/structure/B3122584.png)
Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate belongs to a class of compounds that have been explored for their synthetic routes and biological activities. For instance, novel quinazoline derivatives have shown a range of activities, including anti-monoamine oxidase and antitumor effects. These compounds are synthesized via various chemical reactions that introduce functional groups, enhancing their pharmacological profile (Markosyan et al., 2015).
Antimicrobial and Antifungal Properties
Research into quinazoline derivatives, including compounds structurally related to Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (El-Shenawy, 2017; Anisetti & Reddy, 2012).
Chemical Synthesis and Modification
The compound has also been a subject of chemical synthesis studies aiming to create novel molecules with potential biological activities. Through various chemical reactions, researchers have been able to modify and synthesize new derivatives of Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}acetate, showcasing the compound's versatility as a chemical precursor (Daidone et al., 1994; Párkányi & Schmidt, 2000).
Enzymatic Activity Enhancement
Some derivatives have been studied for their ability to enhance enzymatic activities, suggesting applications in biocatalysis and the pharmaceutical industry. The modification of the quinazoline nucleus has led to compounds that can significantly increase the activity of specific enzymes, highlighting another important application of this chemical class (Abass, 2007).
properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]quinazolin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)12-25-19-15-5-3-4-6-16(15)21-17(22-19)11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJLRXPESZSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122502.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![N,N-dimethyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122519.png)
![N-allyl-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122524.png)
![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122528.png)
![Methyl 2-[6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidin-4-yl]sulfanylbenzoate](/img/structure/B3122534.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)

![2-(Ethylsulfanyl)-6,6-dimethyl-4-[4-(trifluoromethoxy)styryl]-1,6-dihydropyrimidine](/img/structure/B3122567.png)

![Ethyl 2-{[2-(4-chlorobenzyl)-4-quinazolinyl]sulfanyl}propanoate](/img/structure/B3122591.png)